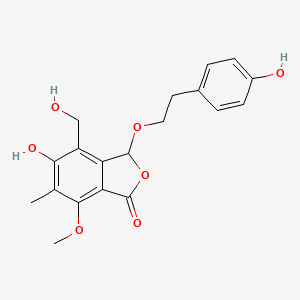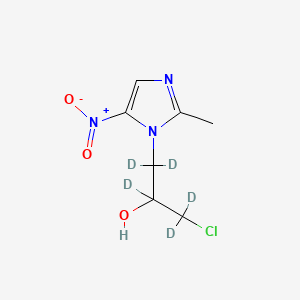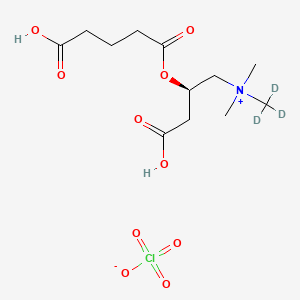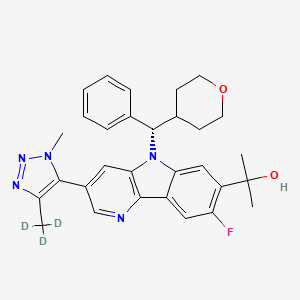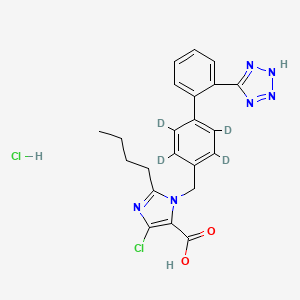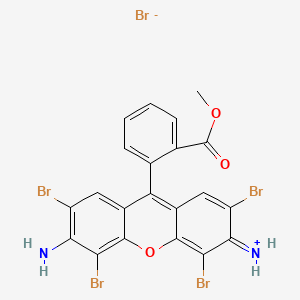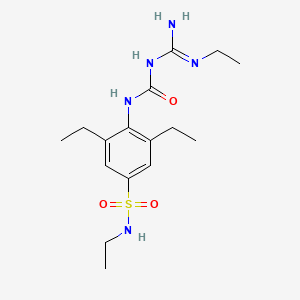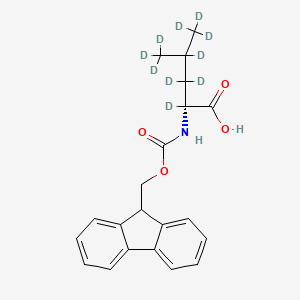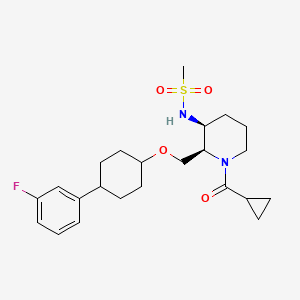
Orexin 2 Receptor Agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orexin 2 Receptor Agonist 2 is a compound that selectively activates the orexin 2 receptor, a G protein-coupled receptor involved in regulating various physiological processes such as sleep-wake cycles, feeding behavior, and energy homeostasis . This compound has shown promise in treating conditions like narcolepsy and other hypersomnias by promoting wakefulness and reducing excessive daytime sleepiness .
Preparation Methods
Synthetic Routes and Reaction Conditions
One approach includes the methylation of the 2-position of the naphthalene ring, which has been shown to increase the activity of the compound . The reaction conditions often involve the use of strong bases and methylating agents under controlled temperatures to ensure the desired substitution occurs.
Industrial Production Methods
Industrial production of Orexin 2 Receptor Agonist 2 requires scaling up the laboratory synthesis methods while ensuring consistency and purity. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Orexin 2 Receptor Agonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common in modifying the naphthalene ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups to the naphthalene ring .
Scientific Research Applications
Orexin 2 Receptor Agonist 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationship of orexin receptor agonists.
Biology: Investigated for its role in regulating sleep-wake cycles and feeding behavior.
Medicine: Explored as a potential treatment for narcolepsy, idiopathic hypersomnia, and other sleep disorders.
Mechanism of Action
Orexin 2 Receptor Agonist 2 exerts its effects by binding to the orexin 2 receptor, a G protein-coupled receptor located primarily in the hypothalamus . Upon binding, the agonist activates the receptor, leading to the activation of downstream signaling pathways involving G proteins and second messengers. This activation promotes wakefulness and regulates other physiological processes such as feeding and energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
Orexin A: An endogenous peptide that activates both orexin 1 and orexin 2 receptors.
Orexin B: Another endogenous peptide with similar functions to Orexin A but with a higher affinity for the orexin 2 receptor.
TAK-925: A potent and selective orexin 2 receptor agonist with promising therapeutic potential.
Uniqueness
Orexin 2 Receptor Agonist 2 is unique in its high selectivity and potency for the orexin 2 receptor, making it a valuable tool for studying the orexin system and developing targeted therapies for sleep disorders and other conditions .
Properties
Molecular Formula |
C23H33FN2O4S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[(2R,3S)-1-(cyclopropanecarbonyl)-2-[[4-(3-fluorophenyl)cyclohexyl]oxymethyl]piperidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C23H33FN2O4S/c1-31(28,29)25-21-6-3-13-26(23(27)17-7-8-17)22(21)15-30-20-11-9-16(10-12-20)18-4-2-5-19(24)14-18/h2,4-5,14,16-17,20-22,25H,3,6-13,15H2,1H3/t16?,20?,21-,22-/m0/s1 |
InChI Key |
BSZKBFQXXVTZBO-AUSJZFAISA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@H]1CCCN([C@H]1COC2CCC(CC2)C3=CC(=CC=C3)F)C(=O)C4CC4 |
Canonical SMILES |
CS(=O)(=O)NC1CCCN(C1COC2CCC(CC2)C3=CC(=CC=C3)F)C(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


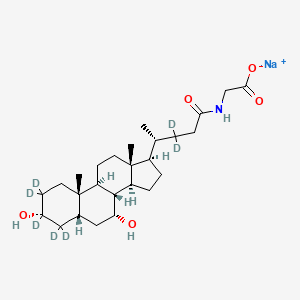
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
